2,5-Dichloro-4-isopropoxypyrimidine
Description
The Pyrimidine (B1678525) Scaffold: A Fundamental Heterocycle in Chemical Research
The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. guidechem.com This fundamental scaffold is of immense importance as it forms the core structure of the nucleobases uracil, thymine, and cytosine, which are essential building blocks of nucleic acids, DNA and RNA. bldpharm.com Beyond its role in biological systems, the pyrimidine motif is a privileged pharmacophore in medicinal chemistry, appearing in a wide range of synthetic compounds with diverse therapeutic applications. bldpharm.commdpi.com Its presence in numerous approved drugs highlights its significance in the development of new pharmaceutical agents. bldpharm.com The versatility of the pyrimidine skeleton allows for structural modifications at its various positions, enabling the synthesis of a vast library of derivatives with tailored electronic and steric properties. nih.gov
Academic Significance of Dichloro-substituted Pyrimidine Architectures
The introduction of halogen atoms, particularly chlorine, onto the pyrimidine ring dramatically enhances its synthetic utility. Dichloro-substituted pyrimidines are highly valuable intermediates in organic synthesis due to the reactivity of the chlorine atoms as leaving groups in nucleophilic aromatic substitution (SNAr) and as coupling partners in transition metal-catalyzed cross-coupling reactions. acs.org The electron-deficient nature of the pyrimidine ring facilitates these reactions, making even chloro-substituents, which are typically less reactive than their bromo or iodo counterparts, effective participants. acs.org
The regioselectivity of reactions involving dichloropyrimidines is a subject of considerable academic interest. The reactivity of the chlorine atoms is influenced by their position on the ring and the presence of other substituents. guidechem.comwuxiapptec.com For instance, in 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophiles than the C2 position. guidechem.comacs.org This differential reactivity allows for the sequential and controlled introduction of various functional groups, providing a powerful strategy for the modular synthesis of complex molecules. nih.gov This has been demonstrated in the synthesis of antimalarial compounds where the functionalization of 2,4-dichloro-5-alkoxy pyrimidines was a key step. nih.gov
Rationale for Investigating 2,5-Dichloro-4-isopropoxypyrimidine in Contemporary Chemical Science
While extensive research exists on various dichloropyrimidine isomers, this compound is a more specialized derivative. The rationale for its investigation in contemporary chemical science lies in its potential as a versatile building block for synthesizing highly substituted pyrimidine derivatives. The presence of two chlorine atoms at positions 2 and 5, with differing electronic environments, alongside an isopropoxy group at the 4-position, offers a unique platform for selective functionalization.
The isopropoxy group, being an electron-donating group, can modulate the reactivity of the pyrimidine ring and the adjacent chlorine atoms. The chlorine at the 2-position is flanked by two nitrogen atoms, influencing its reactivity, while the chlorine at the 5-position is in a different electronic environment. This distinct substitution pattern suggests that this compound could be a valuable intermediate for creating complex molecular architectures with potential applications in medicinal chemistry and materials science. The controlled, stepwise substitution of the two chlorine atoms could allow for the introduction of diverse functionalities, leading to the generation of novel compounds with specific biological or physical properties.
Below is a table summarizing some of the key properties of this compound.
| Property | Value |
| CAS Number | 1351762-13-4 |
| Molecular Formula | C7H8Cl2N2O |
| Molecular Weight | 207.06 g/mol |
Structure
3D Structure
Properties
Molecular Formula |
C7H8Cl2N2O |
|---|---|
Molecular Weight |
207.05 g/mol |
IUPAC Name |
2,5-dichloro-4-propan-2-yloxypyrimidine |
InChI |
InChI=1S/C7H8Cl2N2O/c1-4(2)12-6-5(8)3-10-7(9)11-6/h3-4H,1-2H3 |
InChI Key |
ZQFKLIHXNBEAHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC(=NC=C1Cl)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,5 Dichloro 4 Isopropoxypyrimidine
Strategic Precursor Synthesis and Functionalization Pathways
The construction of 2,5-dichloro-4-isopropoxypyrimidine is strategically approached through the synthesis of a key halogenated precursor, followed by the regioselective introduction of the isopropoxy group.
Synthesis of Halogenated Pyrimidine (B1678525) Precursors Bearing Key Structural Motifs
The primary precursor for the synthesis of this compound is 2,4,5-trichloropyrimidine. This intermediate is typically synthesized from 5-chlorouracil through a chlorination reaction.
One common method involves the treatment of 5-chlorouracil with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). The reaction mixture is heated to reflux, and after completion, the excess chlorinating agents are removed. The crude product is then purified to yield 2,4,5-trichloropyrimidine chemicalbook.com. Another reported method utilizes thionyl chloride (SOCl₂) in a suitable solvent like dichloroethane, which offers an alternative route with potentially milder conditions and different work-up procedures google.comsemanticscholar.org. Chinese patents also describe the preparation of 2,4,5-trichloropyrimidine from 5-chlorouracil using thionyl chloride or bis(trichloromethyl) carbonate as the chlorinating agent, highlighting the industrial relevance of this transformation google.comgoogle.com.
The choice of chlorinating agent and reaction conditions can influence the yield and purity of the final product, as summarized in the table below.
| Starting Material | Chlorinating Agent(s) | Reaction Conditions | Product | Reference |
| 5-Chlorouracil | POCl₃, PCl₅ | Reflux | 2,4,5-Trichloropyrimidine | chemicalbook.com |
| 5-Chlorouracil | SOCl₂ | Dichloroethane, Reflux | 2,4,5-Trichloropyrimidine | google.comsemanticscholar.org |
| 5-Chlorouracil | Bis(trichloromethyl) carbonate | Polar aprotic solvent | 2,4,5-Trichloropyrimidine | google.com |
Regioselective Introduction of the Isopropoxy Moiety via Alkylation Strategies
The introduction of the isopropoxy group at the C4 position of the pyrimidine ring is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The regioselectivity of this reaction is crucial for the successful synthesis of the target compound. In polychlorinated pyrimidines, the C4 position is generally the most susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms and the chlorine atom at C2.
The reaction of 2,4,5-trichloropyrimidine with an isopropoxide source, typically sodium isopropoxide or potassium isopropoxide, in an appropriate solvent leads to the selective displacement of the chlorine atom at the C4 position. This selectivity is well-documented for various nucleophiles on dichloropyrimidine systems and is expected to hold for 2,4,5-trichloropyrimidine wuxiapptec.comnih.gov.
An analogous reaction has been reported for 2,4,5-trichloropyrimidine with pyrrolidine, a nitrogen nucleophile, in the presence of a base like sodium tert-butoxide or potassium hydroxide. This reaction proceeds with high regioselectivity for the C4 position, affording 2,5-dichloro-4-(pyrrolidin-1-yl)pyrimidine rsc.org. This provides strong evidence for the preferential reactivity of the C4 position towards nucleophiles.
The general reaction is as follows:
The choice of the isopropoxide salt and the solvent system can influence the reaction rate and yield. Protic solvents can solvate the alkoxide, reducing its nucleophilicity, while aprotic polar solvents are generally preferred to facilitate the SNAr reaction.
Optimization of Reaction Parameters for Enhanced Yields and Selectivity
To maximize the yield and regioselectivity of the synthesis of this compound, several reaction parameters must be carefully optimized.
For the synthesis of the 2,4,5-trichloropyrimidine precursor, key parameters to consider include the molar ratio of the chlorinating agent to 5-chlorouracil, the reaction temperature, and the reaction time. An excess of the chlorinating agent is often used to ensure complete conversion, but this can lead to purification challenges. Temperature control is critical to prevent side reactions and decomposition of the product.
In the subsequent SNAr reaction for the introduction of the isopropoxy group, the following parameters are crucial:
Base: The choice and stoichiometry of the base used to generate the isopropoxide are important. Common bases include sodium hydride, potassium hydride, or the alkali metal itself reacting with isopropanol. The strength and solubility of the base can affect the concentration of the active nucleophile.
Solvent: The solvent plays a critical role in SNAr reactions. Aprotic polar solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile are often employed to enhance the nucleophilicity of the alkoxide and facilitate the reaction.
Temperature: The reaction temperature influences the rate of the substitution. While higher temperatures can accelerate the reaction, they may also lead to a decrease in regioselectivity or the formation of side products.
Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) is essential to determine the optimal reaction time for maximizing the yield of the desired product.
A systematic study of these parameters, as outlined in the table below, is necessary to establish the optimal conditions for the synthesis.
| Parameter | Variation | Expected Outcome |
| Base | NaH, KH, Na, K | Optimization of isopropoxide formation and reaction rate. |
| Solvent | THF, DMF, Acetonitrile | Influence on nucleophile reactivity and reaction kinetics. |
| Temperature | 0 °C to Reflux | Balancing reaction rate and selectivity. |
| Reactant Ratio | 1.0 to 1.5 eq. of isopropoxide | Ensuring complete conversion of the starting material while minimizing side reactions. |
Development of Novel Synthetic Routes and Sustainable Chemical Approaches
While the established synthetic route provides a reliable method for the preparation of this compound, there is a continuous drive towards the development of more sustainable and efficient methodologies.
Recent advancements in pyrimidine synthesis have focused on green chemistry principles, such as the use of safer solvents, catalytic methods, and multicomponent reactions. For instance, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported as a sustainable approach, although its direct applicability to this specific chlorinated derivative needs further investigation organic-chemistry.orgnih.govacs.orgbohrium.com.
Other green chemistry approaches in pyrimidine synthesis include microwave-assisted synthesis, solventless reactions, and the use of ionic liquids, which can lead to higher yields, reduced reaction times, and simplified work-up procedures rasayanjournal.co.in. The application of phase-transfer catalysis in the functionalization of polychlorinated pyrimidines also represents a green and efficient method .
Furthermore, the development of novel catalytic systems, such as copper(II)/PTABS for the regioselective amination of polychlorinated pyrimidines, could potentially be adapted for alkoxylation reactions, offering a more efficient and selective pathway acs.orgnih.gov. These innovative approaches hold promise for the future synthesis of this compound and other functionalized pyrimidine derivatives in a more environmentally friendly and economically viable manner.
Reactivity and Mechanistic Investigations of 2,5 Dichloro 4 Isopropoxypyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions at Pyrimidine (B1678525) Halogen Sites
Nucleophilic aromatic substitution (SNA) is a cornerstone of pyrimidine chemistry, allowing for the introduction of various functional groups onto the electron-deficient pyrimidine ring. mdpi.commasterorganicchemistry.com The presence of two halogen atoms in 2,5-dichloro-4-isopropoxypyrimidine raises important questions of chemoselectivity and regioselectivity.
Chemoselectivity and Regioselectivity in Dichloro-substituted Pyrimidines
In dichloropyrimidines, the positions of the chlorine atoms significantly influence their reactivity towards nucleophiles. For 2,4-dichloropyrimidines, nucleophilic substitution generally occurs selectively at the C-4 position. stackexchange.com This preference is attributed to the greater electron deficiency at the C-4 position, making it more susceptible to nucleophilic attack. stackexchange.com Quantum mechanical calculations have been employed to understand and predict the regioselectivity of SNAr reactions on dichloropyrimidines, considering factors like the energy gap between the Lowest Unoccupied Molecular Orbital (LUMO) and LUMO+1. wuxiapptec.com
For this compound, the electronic environment of each chlorine atom is distinct. The chlorine at the 2-position is flanked by two nitrogen atoms, while the chlorine at the 5-position is adjacent to a carbon and a nitrogen atom. This difference in the local electronic environment is expected to lead to differential reactivity.
Influence of the Isopropoxy Substituent on SNAr Reactivity Profiles
The isopropoxy group at the 4-position of the pyrimidine ring plays a crucial role in modulating the reactivity of the two chlorine atoms. As an electron-donating group, the isopropoxy substituent can influence the electron density at the C-2 and C-5 positions, thereby affecting the rates and regioselectivity of SNAr reactions.
The presence of an electron-donating group can sometimes lead to a reversal of the typical regioselectivity observed in dichloropyrimidines. wuxiapptec.com For instance, in 2,4-dichloropyrimidines with an electron-donating group at the C-6 position, SNAr reactions can proceed preferentially at the C-2 position. wuxiapptec.com Therefore, the isopropoxy group in this compound is expected to have a significant impact on which chlorine atom is more readily displaced by a nucleophile.
Transition Metal-Catalyzed Cross-Coupling Transformations
Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering wide functional group tolerance and the ability to diversify a common intermediate. thieme-connect.com Halogenated pyrimidines are excellent substrates for these reactions due to the electron-deficient nature of the pyrimidine ring. mdpi.com
Palladium-Catalyzed Coupling Reactions: Suzuki, Heck, Sonogashira, and Buchwald-Hartwig Type Transformations
Palladium-catalyzed cross-coupling reactions are widely employed for the functionalization of halopyrimidines.
Suzuki Coupling: The Suzuki-Miyaura coupling, which involves the reaction of a halo-pyrimidine with a boronic acid, is a common method for creating C-C bonds. mdpi.comresearchgate.netmdpi.com In the context of dichloropyrimidines, regioselective and even one-pot double Suzuki couplings have been developed. nih.govthieme-connect.com The choice of solvent and catalyst is critical for achieving high yields and selectivity. nih.govmdpi.com For instance, microwave irradiation has been shown to significantly accelerate Suzuki couplings of 2,4-dichloropyrimidines. mdpi.com The typical regioselectivity in 2,4-dichloropyrimidines favors coupling at the C4-position due to the preferential oxidative addition of palladium to the C4-chlorine bond. mdpi.com
Heck Reaction: The Heck reaction couples a halide with an alkene to form a substituted alkene. wikipedia.orgyoutube.com This reaction proceeds through a Pd(0)/Pd(II) catalytic cycle and is a valuable method for vinylation. wikipedia.org While extensively studied for various aryl halides, its application to this compound would provide a route to vinyl-substituted pyrimidines. The reaction conditions, including the choice of base and ligands, are crucial for its success. nih.gov
Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne, typically using a palladium catalyst and a copper co-catalyst. researchgate.netwikipedia.org This reaction is a powerful tool for the alkynylation of aromatic and heteroaromatic halides. researchgate.net Pyrimidines have been successfully employed as substrates in Sonogashira couplings, leading to the synthesis of various alkynylpyrimidine derivatives. wikipedia.orgtandfonline.comnih.gov
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has broad substrate scope and functional group tolerance, making it a powerful alternative to traditional methods for synthesizing aryl amines. wikipedia.org The development of specialized phosphine (B1218219) ligands has been crucial for the success and wide applicability of this reaction. wikipedia.org For dichloropyridines, highly regioselective Buchwald-Hartwig aminations have been reported, enabling the selective functionalization of one halogen over the other. researchgate.net
The following table summarizes the key features of these palladium-catalyzed reactions:
| Reaction Name | Coupling Partners | Bond Formed | Key Catalyst Components |
| Suzuki Coupling | Aryl/Vinyl Halide + Boronic Acid | C-C | Pd catalyst, Base |
| Heck Reaction | Aryl/Vinyl Halide + Alkene | C-C | Pd catalyst, Base |
| Sonogashira Coupling | Aryl/Vinyl Halide + Terminal Alkyne | C-C (sp2-sp) | Pd catalyst, Cu co-catalyst, Base |
| Buchwald-Hartwig Amination | Aryl Halide + Amine | C-N | Pd catalyst, Ligand, Base |
Exploration of Other Transition Metal Catalysis for C-C and C-Heteroatom Bond Formation
While palladium catalysis is dominant, other transition metals are also being explored for cross-coupling reactions. For instance, nickel-catalyzed Sonogashira couplings have been developed as an alternative to palladium-based systems. wikipedia.org The exploration of different transition metals and ligand systems could offer alternative or improved methods for the functionalization of this compound, potentially leading to novel reactivity and selectivity.
Elucidation of Reaction Mechanisms and Kinetics
Understanding the mechanisms and kinetics of the reactions involving this compound is essential for optimizing reaction conditions and predicting outcomes.
For SNAr reactions , the mechanism typically involves the formation of a Meisenheimer complex, a negatively charged intermediate. masterorganicchemistry.comstackexchange.com The stability of this intermediate is influenced by the substituents on the pyrimidine ring. The isopropoxy group, being electron-donating, would affect the stability of the Meisenheimer complexes formed during nucleophilic attack at the C-2 and C-5 positions. Kinetic studies can provide valuable data on the relative rates of substitution at these two positions.
In palladium-catalyzed cross-coupling reactions , the catalytic cycle generally involves oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination. wikipedia.orgwikipedia.org The regioselectivity of these reactions on this compound will be determined by the relative rates of oxidative addition of the palladium catalyst to the C-Cl bonds at the 2- and 5-positions. Computational studies can provide insights into the energetics of these steps and help rationalize the observed selectivity. wuxiapptec.com For instance, in 2,4-dichloropyrimidines, computational work has shown that the preference for coupling at the 4-position is expected based on calculated bond dissociation energies. nih.gov
Experimental Approaches to Mechanistic Understanding
There is a notable lack of published experimental studies focused on the reaction mechanisms of this compound. Typically, understanding the reactivity of such a compound would involve a suite of experimental techniques. These could include:
Kinetic Studies: To determine the rate of reaction with various nucleophiles and understand the factors influencing the reaction speed.
Intermediate Trapping: Experiments designed to isolate or detect transient intermediates, providing direct evidence for a proposed reaction pathway.
Isotopic Labeling: The use of isotopes to track the movement of atoms throughout a reaction, offering insights into bond-breaking and bond-forming steps.
Cross-over Experiments: To distinguish between intramolecular and intermolecular processes.
Without such dedicated studies on this compound, any discussion of its reaction mechanisms would be purely speculative and not grounded in empirical evidence.
Derivatization and Strategic Application As a Versatile Synthetic Building Block
Integration of 2,5-Dichloro-4-isopropoxypyrimidine into Complex Heterocyclic Systems
The versatile reactivity of this compound makes it an ideal precursor for the synthesis of a wide range of fused heterocyclic compounds. researchgate.netjchr.orgnih.govsci-hub.se The pyrimidine (B1678525) ring can serve as a scaffold upon which other rings are built, leading to novel chemical entities with potential applications in various fields.
The synthesis of fused pyrimidine derivatives often involves the initial functionalization of the dichloropyrimidine followed by cyclization reactions. For instance, reacting functionalized pyrimidines with various nucleophiles can lead to the formation of pyrazolopyrimidines and triazolopyrimidines. nih.gov The development of one-pot double Suzuki couplings of dichloropyrimidines has further streamlined the synthesis of diarylated pyrimidines, which can serve as key intermediates for more complex structures. nih.gov
Architectural Role in the Construction of Advanced Organic Molecules for Diverse Chemical Applications
The this compound scaffold is a key architectural element in the construction of advanced organic molecules with potential applications in medicinal chemistry and materials science. researchgate.net The pyrimidine core is a common feature in many biologically active compounds, and the ability to selectively functionalize this scaffold allows for the fine-tuning of molecular properties. sci-hub.se
A notable example of the application of a related compound, 2,4-dichloro-5-alkoxy pyrimidine, is in the modular synthesis of the antimalarial drug P218. nih.gov This highlights the importance of the dichloropyrimidine core as a starting point for the development of new therapeutic agents. Similarly, novel pyrimidine derivatives synthesized from 2,5-dichloro-3-acetylthienyl chalcones have shown promising antifungal, antitubercular, and cytotoxic activities. researchgate.net
The structural features of this compound, with its combination of reactive chloro groups and a lipophilic isopropoxy group, make it a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs.
Due to a lack of available scientific research on the computational chemistry of this compound, it is not possible to generate a detailed and accurate article based on the provided outline. Searches for specific data regarding its electronic structure, reactivity, conformational analysis, and other computational aspects did not yield any relevant scholarly publications.
Therefore, the requested article with its specific sections and data tables cannot be created at this time. Further research on this particular compound would be required to provide the level of detail requested.
Computational Chemistry Approaches in the Study of 2,5 Dichloro 4 Isopropoxypyrimidine
Application of Quantum Chemical Descriptors in Reactivity Studies
Prediction of Electrophilicity and Nucleophilicity Indices
The reactivity of 2,5-dichloro-4-isopropoxypyrimidine in nucleophilic aromatic substitution (SNAr) reactions is a key area of interest. The pyrimidine (B1678525) ring is inherently electron-deficient, and the two chlorine atoms serve as potential leaving groups. The isopropoxy group at the C-4 position and the chloro group at the C-5 position significantly influence the electronic distribution within the ring, thereby affecting the susceptibility of the C-2 and C-6 positions to nucleophilic attack.
Local electrophilicity and nucleophilicity can be further dissected by analyzing the distribution of the LUMO and LUMO+1 (the second lowest unoccupied molecular orbital). For SNAr reactions, the LUMO distribution is particularly informative, as it indicates the most electrophilic sites susceptible to nucleophilic attack. In substituted 2,4-dichloropyrimidines, the regioselectivity of nucleophilic attack is highly sensitive to the nature of other substituents on the ring. wuxiapptec.com For instance, in 2,4-dichloropyrimidine, the LUMO is predominantly located at the C-4 position, favoring substitution at this site. wuxiapptec.com However, the presence of an electron-donating group can alter this preference.
To illustrate how these indices would be presented, a hypothetical data table is shown below. These values are not based on experimental or published computational data for this compound but serve to demonstrate the type of information that would be generated from such a study.
| Parameter | Calculated Value (eV) | Interpretation |
|---|---|---|
| HOMO Energy | -7.50 | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -1.20 | Energy of the lowest unoccupied molecular orbital. |
| Global Electrophilicity (ω) | 2.50 | Indicates the overall electrophilic nature of the molecule. |
| Global Nucleophilicity (N) | 1.80 | Indicates the overall nucleophilic nature of the molecule. |
Correlation of Computational Parameters with Experimental Reactivity Outcomes
A primary goal of computational studies in this area is to correlate calculated parameters with experimentally observed reactivity. For this compound, this would involve comparing the predicted sites of nucleophilic attack with the products obtained in laboratory syntheses.
Computational analyses of related 2,4-dichloropyrimidines have shown that while LUMO analysis can indicate potential reactivity, it may not always be sufficient to predict the final product distribution, especially when the energy gap between the LUMO and LUMO+1 is small. wuxiapptec.com In such cases, a more rigorous approach involving the calculation of transition state energies for the competing reaction pathways is necessary to accurately predict the regioselectivity. wuxiapptec.com
For example, in a hypothetical reaction of this compound with a nucleophile, computational methods could be used to model the energy profiles for substitution at the C-2 and C-6 positions. The calculated activation energies for the formation of the Meisenheimer intermediates and the subsequent transition states for the loss of the chloride ion would provide a quantitative basis for predicting the major product isomer.
The table below illustrates how computational data could be correlated with hypothetical experimental outcomes for the nucleophilic substitution of this compound.
| Reaction Site | Calculated Activation Energy (kcal/mol) | Predicted Major Product | Hypothetical Experimental Yield |
|---|---|---|---|
| C-2 Substitution | 18.5 | C-2 Isomer | ~75% |
| C-6 Substitution | 20.1 | ~25% |
The isopropoxy group at C-4 is an electron-donating group, which would be expected to increase the electron density at the ortho (C-5) and para (C-2) positions. The chloro group at C-5 is an electron-withdrawing group via induction but can be a weak π-donor. The interplay of these electronic effects, along with steric considerations, would determine the relative activation barriers for nucleophilic attack at the available positions. Computational studies are ideally suited to unravel these complex interactions and provide a detailed, atomistic understanding of the factors controlling the reactivity of this compound.
Q & A
Q. How can researchers optimize the synthesis of 2,5-Dichloro-4-isopropoxypyrimidine to improve yield and purity?
- Methodological Answer : Synthesis optimization involves stepwise halogenation and alkoxylation. For example, chlorination of pyrimidine precursors using POCl₃ at reflux (110–120°C) under anhydrous conditions, followed by isopropoxylation via nucleophilic substitution with sodium isopropoxide. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) can enhance purity >95% . Monitoring reaction progress with TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) and confirming purity via HPLC (C18 column, acetonitrile/water mobile phase) is critical.
| Reaction Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Chlorination | POCl₃, 120°C | 65–70 | 85–90 |
| Isopropoxylation | NaO-iPr, DMF | 75–80 | 90–95 |
Q. What analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ to confirm substitution patterns (e.g., δ 1.3 ppm for isopropyl -CH₃, δ 5.2 ppm for methine proton) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calc. for C₇H₇Cl₂N₂O: 221.01; observed: 221.02) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond lengths (e.g., C-Cl bond ~1.73 Å) .
- Elemental Analysis : Validate C, H, N, Cl content (±0.3% theoretical) .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Store at 4°C, 25°C, and 40°C for 30 days; monitor decomposition via HPLC. Degradation >5% at 40°C suggests refrigeration is essential .
- Light Sensitivity : Expose to UV (254 nm) and visible light; track photodegradation products (e.g., dechlorination observed via LC-MS) .
Advanced Research Questions
Q. What strategies resolve contradictory data in reaction mechanisms involving this compound?
- Methodological Answer : Discrepancies in reaction pathways (e.g., competing nucleophilic substitutions) can be addressed via isotopic labeling (e.g., ¹⁸O in isopropoxide) to track substitution sites . Computational modeling (DFT calculations at B3LYP/6-31G* level) predicts energy barriers for chlorination vs. alkoxylation, aligning with experimental kinetics (e.g., ΔG‡ ~25 kcal/mol for Cl⁻ displacement) .
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Use molecular docking and frontier molecular orbital (FMO) analysis to identify reactive sites. The LUMO (-1.8 eV) localizes on C-2 and C-5, favoring Suzuki-Miyaura coupling at these positions . Validate predictions with Pd(PPh₃)₄-mediated reactions (e.g., aryl boronic acids, 80°C, DMF/H₂O) yielding biaryl derivatives (75–85% yield) .
Q. What advanced methods study the adsorption of this compound on indoor surfaces for environmental fate analysis?
- Methodological Answer : Apply in situ microspectroscopic techniques (ATR-FTIR, ToF-SIMS) to quantify adsorption on silica (model for glass) and gypsum (model for drywall). Kinetic studies reveal Langmuir adsorption constants (Kₐ = 1.2 × 10³ M⁻¹) and half-lives >48 hrs under 50% RH .
Q. How can researchers design derivatives of this compound for enhanced biological activity?
- Methodological Answer :
Q. How to ensure reproducibility in synthetic protocols for this compound amid batch variability?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Critical Process Parameters (CPPs) : Control POCl₃ stoichiometry (1.2 eq.) and reaction time (±5 mins) .
- Raw Material Screening : Use HPLC-certified reagents (e.g., >99% purity for sodium isopropoxide) to minimize byproducts .
Data Contradiction Analysis Example
Issue : Discrepant melting points reported (e.g., 116–120°C vs. 164–166°C in similar dichloropyrimidines) .
Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
